molecular formula C14H28O2S B14181990 Hexyl 8-sulfanyloctanoate CAS No. 923262-84-4

Hexyl 8-sulfanyloctanoate

Cat. No.: B14181990
CAS No.: 923262-84-4
M. Wt: 260.44 g/mol
InChI Key: DCOKHBLYWJEIAT-UHFFFAOYSA-N
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Description

Hexyl 8-sulfanyloctanoate is an organic compound with the molecular formula C14H28O2S It features a hexyl group attached to an 8-sulfanyloctanoate moiety, which includes an ester and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexyl 8-sulfanyloctanoate can be synthesized through esterification reactions. One common method involves the reaction of 8-sulfanyloctanoic acid with hexanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Hexyl 8-sulfanyloctanoate undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The ester group can be reduced to alcohols under specific conditions.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Alcohols.

    Substitution: Thioethers or thioesters.

Scientific Research Applications

Hexyl 8-sulfanyloctanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Hexyl 8-sulfanyloctanoate involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Hexyl 8-sulfanyloctanoate can be compared with other similar compounds, such as:

    Octyl 8-sulfanyloctanoate: Similar structure but with an octyl group instead of a hexyl group.

    Hexyl 8-sulfanyldecanoate: Similar structure but with a longer carbon chain.

    Hexyl 8-sulfanylhexanoate: Similar structure but with a shorter carbon chain.

Uniqueness: this compound is unique due to its specific combination of a hexyl group and an 8-sulfanyloctanoate moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

923262-84-4

Molecular Formula

C14H28O2S

Molecular Weight

260.44 g/mol

IUPAC Name

hexyl 8-sulfanyloctanoate

InChI

InChI=1S/C14H28O2S/c1-2-3-4-9-12-16-14(15)11-8-6-5-7-10-13-17/h17H,2-13H2,1H3

InChI Key

DCOKHBLYWJEIAT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)CCCCCCCS

Origin of Product

United States

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